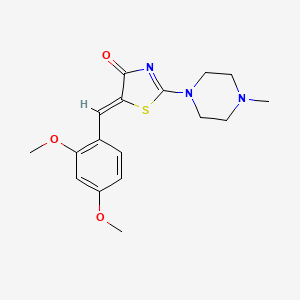

(5Z)-5-(2,4-dimethoxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Beschreibung

Die Verbindung (5Z)-5-(2,4-Dimethoxybenzyliden)-2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4(5H)-on ist ein synthetisches organisches Molekül, das sich durch seine einzigartige Struktur auszeichnet, die einen Thiazolon-Kern, eine Dimethoxybenzyliden-Einheit und eine Methylpiperazin-Gruppe umfasst. Diese Verbindung hat aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung geweckt.

Eigenschaften

Molekularformel |

C17H21N3O3S |

|---|---|

Molekulargewicht |

347.4 g/mol |

IUPAC-Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |

InChI |

InChI=1S/C17H21N3O3S/c1-19-6-8-20(9-7-19)17-18-16(21)15(24-17)10-12-4-5-13(22-2)11-14(12)23-3/h4-5,10-11H,6-9H2,1-3H3/b15-10- |

InChI-Schlüssel |

TYRRNWYJVCUJEM-GDNBJRDFSA-N |

Isomerische SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/S2 |

Kanonische SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-5-(2,4-Dimethoxybenzyliden)-2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4(5H)-on beinhaltet typischerweise einen mehrstufigen Prozess:

Bildung des Thiazolon-Kerns: Der Thiazolon-Kern kann durch die Cyclisierung geeigneter Thioamid- und α-Halogenketon-Vorläufer unter basischen Bedingungen synthetisiert werden.

Einführung der Dimethoxybenzyliden-Einheit: Die Benzyliden-Gruppe wird durch eine Kondensationsreaktion zwischen dem Thiazolon-Kern und 2,4-Dimethoxybenzaldehyd in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat eingeführt.

Anlagerung der Methylpiperazin-Gruppe: Der letzte Schritt beinhaltet die nucleophile Substitution des Thiazolon-Derivats mit 4-Methylpiperazin unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Acetonitril.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und zur Skalierung des Prozesses auf die Anforderungen der Industrie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methoxygruppen, eingehen, was zur Bildung der entsprechenden Chinone führt.

Reduktion: Die Reduktion der Benzyliden-Einheit kann das entsprechende Benzyl-Derivat liefern.

Substitution: Der Thiazolon-Ring und der Piperazin-Stickstoff können an verschiedenen Substitutionsreaktionen teilnehmen und so verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion mit Natriumborhydrid.

Substitution: Halogenierungsmittel oder Alkylierungsmittel unter basischen oder sauren Bedingungen.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Benzyl-Derivate.

Substitution: Verschiedene substituierte Thiazolon- und Piperazin-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-(2,4-Dimethoxybenzyliden)-2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4(5H)-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Dimethoxybenzyliden-Einheit kann mit hydrophoben Taschen interagieren, während die Piperazin-Gruppe Wasserstoffbrückenbindungen und ionische Interaktionen bilden kann. Diese Interaktionen können die Aktivität der Zielproteine modulieren, was zu den beobachteten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The dimethoxybenzylidene moiety can interact with hydrophobic pockets, while the piperazine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5Z)-5-(2,4-Dimethoxybenzyliden)-2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4(5H)-on

- (5Z)-5-(2,4-Dimethoxybenzyliden)-2-(4-Ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-on

- (5Z)-5-(2,4-Dimethoxybenzyliden)-2-(4-Phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-on

Einzigartigkeit

Die Einzigartigkeit von (5Z)-5-(2,4-Dimethoxybenzyliden)-2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4(5H)-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Dimethoxybenzyliden-Einheit verbessert seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, während die Methylpiperazin-Gruppe seine Löslichkeit und pharmakokinetischen Eigenschaften verbessert.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von (5Z)-5-(2,4-Dimethoxybenzyliden)-2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4(5H)-on, das seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.